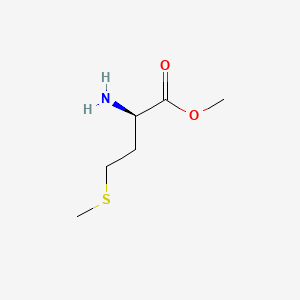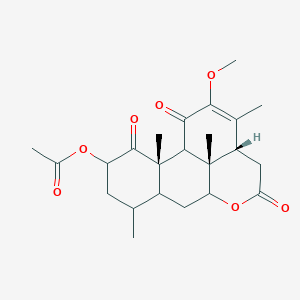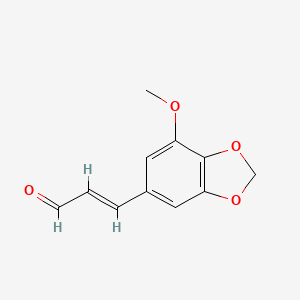
Rosmarinato de metilo
Descripción general
Descripción
Éster metílico del ácido rosmarínico , es un compuesto natural aislado de la planta Rabdosia serra. Su fórmula química es C19H18O8, y su peso molecular es 374.34 g/mol . Este compuesto pertenece a la clase de los fenilpropanoides y presenta interesantes propiedades biológicas.
Aplicaciones Científicas De Investigación
El rosmarinato de metilo ha atraído la atención debido a sus diversas aplicaciones:
Medicina: Presenta propiedades antioxidantes, antiinflamatorias y antimicrobianas.
Cuidado de la Piel: El this compound puede utilizarse en formulaciones cosméticas por sus efectos calmantes para la piel.
Investigación del Cáncer: Algunos estudios exploran su potencial como agente anticancerígeno.
Neuroprotección: Los investigadores investigan su papel en la protección de las neuronas.
Mecanismo De Acción
El mecanismo exacto por el cual el rosmarinato de metilo ejerce sus efectos sigue siendo un área de investigación en curso. Es probable que implique interacciones con vías celulares, enzimas y receptores. Se necesitan estudios adicionales para dilucidar sus objetivos moleculares precisos.
Análisis Bioquímico
Biochemical Properties
Methyl rosmarinate is biosynthesized using amino acids tyrosine and phenylalanine via enzyme-catalyzed reactions . The chemical synthesis of rosmarinic acid involves an esterification reaction between caffeic acid and 3,4-dihydroxy phenyl lactic acid . This compound interacts with various enzymes, proteins, and other biomolecules, contributing to its wide range of biological activities.
Cellular Effects
Methyl rosmarinate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit TGF-β1-induced proliferation and migration of mouse fibroblasts L929 cells, promote cell apoptosis, and decrease extracellular matrix accumulation, thereby suppressing progressive pulmonary fibrosis .
Molecular Mechanism
The molecular mechanism of action of methyl rosmarinate involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl rosmarinate have been observed to change over time. It has been reported that methyl rosmarinate could be cleared quickly from the rat plasma and distribute widely in vivo .
Dosage Effects in Animal Models
The effects of methyl rosmarinate vary with different dosages in animal models. For instance, it has been reported that ethyl rosmarinate, a derivative of rosmarinic acid, significantly attenuated systolic blood pressure, increased eNOS production, and improved vascular function in N ω-nitro-L-arginine methyl ester (L-NAME)—induced hypertensive rat models .
Metabolic Pathways
Methyl rosmarinate is involved in various metabolic pathways. The biosynthesis of rosmarinic acid uses 4-coumaroyl-CoA from the general phenylpropanoid pathway as a hydroxycinnamoyl donor . The hydroxycinnamoyl acceptor substrate comes from the shikimate pathway: shikimic acid, quinic acid and 3,4-dihydroxyphenyllactic acid derived from L -tyrosine .
Transport and Distribution
Methyl rosmarinate is transported and distributed within cells and tissues. It has been found that spleen, intestine, and liver were the major distribution tissues of methyl rosmarinate in rats .
Subcellular Localization
The subcellular localization of methyl rosmarinate varies depending on the length of the alkyl chain. Medium chain esters localize in mitochondria, short chains in the cytosol, and longer chains form extracellular aggregates .
Métodos De Preparación
a. Rutas Sintéticas
La síntesis del rosmarinato de metilo implica la esterificación del ácido rosmarínico con metanol. La reacción típicamente ocurre bajo condiciones ácidas, utilizando un catalizador ácido fuerte como el ácido sulfúrico o el ácido p-toluensulfónico. El proceso de esterificación produce this compound como producto.
b. Producción Industrial
Si bien los métodos de producción a escala industrial no están ampliamente documentados, los investigadores han sintetizado con éxito el this compound en el laboratorio. La optimización de las condiciones de reacción y las técnicas de purificación serían necesarias para la producción a gran escala.
Análisis De Reacciones Químicas
El rosmarinato de metilo experimenta diversas reacciones químicas, que incluyen:
Esterificación: La síntesis inicial implica la esterificación del ácido rosmarínico.
Hidrólisis: Bajo condiciones alcalinas, el this compound puede hidrolizarse de nuevo a ácido rosmarínico.
Oxidación y Reducción: Estas reacciones pueden ocurrir en grupos funcionales específicos dentro de la molécula.
Los reactivos y condiciones comunes utilizados en estas reacciones dependen de la transformación específica. Por ejemplo, la esterificación requiere un catalizador ácido, mientras que la hidrólisis necesita una base. Los principales productos formados durante estas reacciones incluyen el propio this compound, el ácido rosmarínico y sus derivados.
Comparación Con Compuestos Similares
El rosmarinato de metilo comparte similitudes con otros compuestos fenólicos, como el ácido cafeico, el ácido ferúlico y el ácido cumárico. Su estructura única lo distingue, convirtiéndolo en un tema intrigante para futuras investigaciones.
Propiedades
IUPAC Name |
methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/b7-4+/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHALVRQBZGZHFE-BBOMDTFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316093 | |
| Record name | Methyl rosmarinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99353-00-1 | |
| Record name | Methyl rosmarinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99353-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl rosmarinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylrosmarinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methyl rosmarinate exert its anti-inflammatory effects?
A1: While specific mechanisms are still under investigation, research suggests methyl rosmarinate inhibits lipoxygenase (LOX) activity. [] LOX enzymes contribute to the production of leukotrienes, inflammatory mediators involved in various inflammatory conditions. [] By inhibiting LOX, methyl rosmarinate may help reduce inflammation. []
Q2: Does methyl rosmarinate affect other enzymes besides LOX?
A2: Yes, methyl rosmarinate also demonstrates inhibitory activity against angiotensin-converting enzyme (ACE), [] which plays a role in regulating blood pressure. [] It also exhibits inhibitory activity against cholinesterase (ChE), specifically butyrylcholinesterase (BChE). [] This suggests potential for addressing conditions like hypertension and Alzheimer’s disease. [, ]
Q3: How does methyl rosmarinate inhibit BChE?
A3: Molecular docking studies suggest methyl rosmarinate accesses the active gorge of human BChE, potentially interacting with key residues involved in its catalytic activity. [] Further research is needed to confirm the precise binding interactions and mechanism of inhibition. []
Q4: Can methyl rosmarinate act on multiple targets simultaneously?
A4: Research indicates that methyl rosmarinate may act as a multi-target inhibitor. [] In silico studies identified it as a potential inhibitor of the main protease, papain-like protease, and RNA-dependent RNA polymerase of the Infectious Bronchitis Virus. [] Further in vitro and in vivo studies are required to validate these findings. []
Q5: What is the molecular formula and weight of methyl rosmarinate?
A5: The molecular formula of methyl rosmarinate is C19H18O8, and its molecular weight is 374.34 g/mol.
Q6: What spectroscopic data are available for identifying methyl rosmarinate?
A6: Various spectroscopic methods are used to identify methyl rosmarinate, including 1D and 2D NMR (Nuclear Magnetic Resonance) techniques, IR (Infrared) spectroscopy, and MS (Mass Spectrometry). [, , , , , , ]
Q7: Is there information available on the material compatibility and stability of methyl rosmarinate?
A7: Specific information on material compatibility and stability under various conditions is limited in the provided research. Further studies are needed to explore these aspects comprehensively.
Q8: Does methyl rosmarinate possess any catalytic properties?
A8: The provided research primarily focuses on methyl rosmarinate's inhibitory activities rather than its catalytic properties. Further studies are needed to explore potential catalytic applications.
Q9: Have computational methods been employed to study methyl rosmarinate?
A9: Yes, molecular docking studies have been conducted to investigate methyl rosmarinate's interactions with target enzymes, such as BChE and 3CLpro. [, ] These studies provide insights into its binding mode and potential inhibitory mechanisms. [, ]
Q10: Are there any Quantitative Structure-Activity Relationship (QSAR) models for methyl rosmarinate analogs?
A10: While the provided research does not mention specific QSAR models, it highlights the influence of structural modifications on methyl rosmarinate's activity. For example, altering the fatty acid chain length of rosmarinate esters impacts their antimicrobial activity. [] This suggests the potential for developing QSAR models to predict the activity of analogs.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine](/img/structure/B1631007.png)



![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]-benzylidene]-2,4-thiazolidinedione](/img/structure/B1631024.png)








